molecular formula C12H14N2O5S B2779741 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid CAS No. 1144428-81-8

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

Cat. No. B2779741
CAS RN: 1144428-81-8
M. Wt: 298.31
InChI Key: LVYMVYLXGCBEIU-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been studied for its potential biological activities . It is a derivative of tetrahydrothiophene, a heterocyclic compound containing a ring of four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of this compound has been described in the literature . It involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a tetrahydrothiophene ring, a carbamoyl group, and a benzoic acid moiety . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

This compound has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(16)8-2-1-3-9(6-8)13-12(17)14-10-4-5-20(18,19)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMVYLXGCBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid

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